Cas no 1254186-97-4 (1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one)

1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one
-
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A168540-1mg |
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one |
1254186-97-4 | 1mg |
$ 236.00 | 2023-04-19 | ||
TRC | A168540-2.5mg |
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one |
1254186-97-4 | 2.5mg |
$ 529.00 | 2023-04-19 | ||
TRC | A168540-10mg |
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one |
1254186-97-4 | 10mg |
$ 1711.00 | 2023-04-19 | ||
TRC | A168540-5mg |
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one |
1254186-97-4 | 5mg |
$ 948.00 | 2023-04-19 |
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-oneに関する追加情報
Exploring the Potential of 1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one in Modern Research
The compound with CAS No. 1254186-97-4, known as 1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one, has recently garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of a pentofuranosyl group attached to a triazine ring system, which is a heterocyclic aromatic compound. The triazine ring is a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of the acetyl group at position 3 of the pentofuranosyl moiety adds complexity to the molecule's structure and potentially influences its reactivity and biological activity.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed various synthetic strategies to construct the pentofuranosyl group and its subsequent attachment to the triazine ring. The deoxy substitution at position 2 of the pentofuranosyl moiety is a critical feature that may affect the molecule's stability and reactivity. The erythro configuration of the pentofuranosyl group suggests a specific stereochemistry that could play a role in its interactions with biological systems.
The amino group at position 4 of the triazine ring is another key functional group that has been explored for its potential in forming hydrogen bonds or participating in other non-covalent interactions. This feature makes the compound a promising candidate for drug design, particularly in targeting specific proteins or enzymes. Recent advancements in computational chemistry have allowed researchers to model the interactions between this compound and various biological targets, providing insights into its potential therapeutic applications.
In terms of applications, this compound has shown promise in several areas. For instance, its ability to form stable complexes with metal ions has been investigated for use in catalysis or as a component in metallo-drugs. Additionally, its unique structure may lend itself to applications in materials science, such as in the development of new polymers or optoelectronic materials.
One of the most exciting developments involving this compound is its potential role in antiviral therapy. Recent research has demonstrated that derivatives of this molecule can inhibit key viral enzymes, making it a potential candidate for antiviral drug development. The acetyl group and pentofuranosyl moiety are thought to contribute significantly to this activity by enhancing the molecule's ability to bind to viral targets.
Moreover, the compound's stability under physiological conditions has been tested extensively. Its resistance to enzymatic degradation and ability to maintain structural integrity in biological environments are critical factors for its potential use as a therapeutic agent. Researchers have also explored methods to improve its bioavailability through modifications to its structure or delivery systems.
In conclusion, 1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications. With ongoing research uncovering new insights into its properties and potential uses, this compound continues to be an area of active investigation across multiple disciplines.
1254186-97-4 (1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one) Related Products
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 1442691-18-0(7-methylquinoline-8-carbaldehyde)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)




